L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid
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Overview
Description
L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid is a complex peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The process is similar to laboratory-scale SPPS but optimized for higher throughput and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols from disulfide bonds.
Scientific Research Applications
L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can influence various biological pathways, such as:
Protein-protein interactions: The peptide can bind to other proteins, affecting their function.
Enzyme activity: It may act as a substrate or inhibitor for certain enzymes.
Cell signaling: The peptide can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- L-Lysyl-L-threonyl-L-lysylglycyl-L-serylglycyl-L-phenylalanyl-L-phenylalaninamide
- L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine
Uniqueness
L-Lysyl-L-threonyl-L-serylglycyl-L-asparaginylglycyl-L-seryl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. Its ability to undergo various chemical modifications and its role in multiple biological pathways make it a versatile compound for research and industrial use.
Properties
CAS No. |
645396-09-4 |
---|---|
Molecular Formula |
C28H48N10O15 |
Molecular Weight |
764.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C28H48N10O15/c1-12(41)22(38-23(47)13(30)4-2-3-5-29)27(51)37-16(10-39)25(49)33-8-19(43)34-14(6-18(31)42)24(48)32-9-20(44)35-17(11-40)26(50)36-15(28(52)53)7-21(45)46/h12-17,22,39-41H,2-11,29-30H2,1H3,(H2,31,42)(H,32,48)(H,33,49)(H,34,43)(H,35,44)(H,36,50)(H,37,51)(H,38,47)(H,45,46)(H,52,53)/t12-,13+,14+,15+,16+,17+,22+/m1/s1 |
InChI Key |
MFAUNVJSUSIUCQ-VDYYLXJKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)N)O |
Origin of Product |
United States |
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